molecular formula C10H8FNO B2696201 8-Fluoro-3-hydroxy-2-methylquinoline CAS No. 1314012-55-9

8-Fluoro-3-hydroxy-2-methylquinoline

Cat. No. B2696201
CAS RN: 1314012-55-9
M. Wt: 177.178
InChI Key: SKPNZHYBYBQBNO-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxy-2-methylquinoline is a compound that consists of a benzene-fused pyridine (quinoline) with 2-methyl, 3-hydroxyl, and 8-fluoro substituents around the quinoline rings . It has multifunctional groups that allow for facile reactions such as nucleophilic substitution and enamine condensation .


Synthesis Analysis

Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalytic performance of the catalyst was assessed in the ketalization of ketones with glycol or 1,2-propylene glycol .

Scientific Research Applications

Synthesis and Spectroscopy

8-Fluoro-3-hydroxy-2-methylquinoline, as part of the hydroxyquinoline family, has been involved in research focusing on synthetic, spectroscopy, and mechanistic aspects. These studies have elaborated on hydroxyquinolines and their analogues containing various substituents, including fluoro, and have used techniques like multinuclear NMR and single crystal X-ray for characterization. Molecular orbitals of these hydroxyquinolines have been calculated using density functional theory (Nycz et al., 2014).

Sensor Development

8-Hydroxyquinoline derivatives, including those with fluorophores, have been designed for use in fluorescence-based sensor arrays. These arrays utilize changes in RGB signal to distinguish between cationic analytes, indicating potential applications in chemical sensing (Palacios et al., 2007).

Zinc Sensors in Biological Systems

Derivatives of 8-hydroxy-2-methylquinoline, including fluorinated versions, have been proposed as powerful prototypes for zinc sensors in biological systems. These sensors aim to provide sensitive and selective real-time monitoring of free Zn^(2+) in complex biological samples, addressing issues like sensitivity, selectivity, and specificity in zinc monitoring (Pearce et al., 2001).

Fluorescence Properties and Metal Ion Detection

Research has also focused on the excited-state processes of 8-hydroxyquinoline, a close relative of this compound, in different media. This includes studying its weak fluorescence and its enhancement when chelated with metal ions, which is applicable in metal ion detection and organic light-emitting diodes (Park et al., 2016).

Corrosion Monitoring

The use of 8-hydroxyquinoline in epoxy coatings for the detection of corrosion in metals, such as St-37 steel, has been investigated. The compound shows fluorescence turn-on mechanism upon chelation with iron ions produced during corrosion, suggesting its potential application in corrosion monitoring (Roshan et al., 2018).

Photophysical Processes in Solvents

The photophysical processes of 8-hydroxyquinoline, such as photoinduced tautomerization and solvation effects, have been studied to understand its fluorescence behavior in different solvents. This research provides insights into its lack of fluorescence in certain media, contributing to the understanding of its photophysical properties (Bardez et al., 1997).

Medical and Pharmacological Applications

Though not directly related to this compound, research on 8-hydroxyquinoline derivatives has shown applications in medical and pharmacological fields. This includes their use as fluorophoric ligands in complex formation with metal ions, potential applications in molecular imaging and analytical chemistry, and advancement in novel fluorescent chemosensors (Rohini et al., 2020).

Neuroimaging in Alzheimer's Research

8-Fluoro-8-hydroxyquinoline derivatives have been explored in neuroimaging studies related to Alzheimer's disease. For example, Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) has been used in PET neuroimaging studies, demonstrating potential in probing the metal hypothesis of Alzheimer's disease (Liang et al., 2015).

Future Directions

Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer . Therefore, future research could focus on exploring the therapeutic potential of 8-Fluoro-3-hydroxy-2-methylquinoline and its derivatives.

properties

IUPAC Name

8-fluoro-2-methylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPNZHYBYBQBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314012-55-9
Record name 8-fluoro-2-methylquinolin-3-ol
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